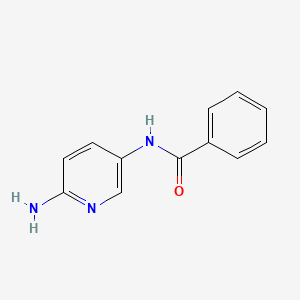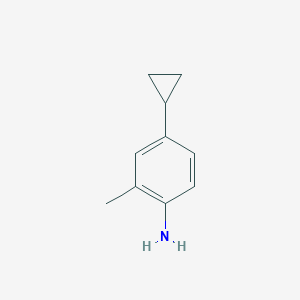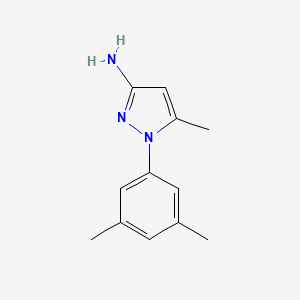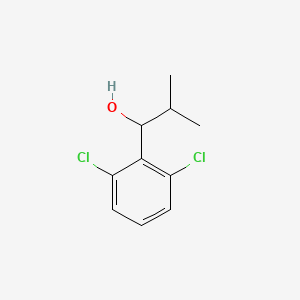
1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol
Vue d'ensemble
Description
The compound “1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol” is a derivative of 2,6-Dichlorophenol . Dichlorophenols are a type of chlorinated phenols that have two chlorine atoms attached to the phenol group . They are typically colorless solids .
Chemical Reactions Analysis
There is a study on the metabolic and co-metabolic transformation of Diclofenac by Enterobacter hormaechei D15 . The GC-MS analysis detected and identified one metabolite as 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one .
Applications De Recherche Scientifique
Antibacterial and Anti-inflammatory Properties
Research has explored the antibacterial potential of compounds structurally related to 1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol. For instance, a study has identified potent antibacterial agents with specific activity against anaerobic bacteria, designed to act as pro-drugs, liberating lethal species specifically within the target anaerobic bacterial cell (Dickens et al., 1991). Furthermore, novel antibacterial agents have been synthesized and evaluated for efficacy against both gram-negative and gram-positive bacteria, contributing to the development of new treatments for bacterial infections (Sheikh et al., 2009).
Biofuel Production
Another significant application is in the field of biofuel production. A study demonstrated the engineered production of 2-methylpropan-1-ol (isobutanol), a leading candidate biofuel, through a modified amino acid pathway in Escherichia coli under anaerobic conditions, achieving 100% theoretical yield (Bastian et al., 2011). This research underscores the potential of microbial engineering in creating sustainable and economically viable biofuel production processes.
Catalysis and Material Science
The compound's relevance extends into catalysis and material science, where it is utilized in the synthesis of conducting polymers and catalytic processes. For instance, the preparation, properties, and catalytic activity of transition-metal complexes containing a ligated 2-methyl-3,3-diphenyl-1,3-diphosphapropene skeleton have been investigated, highlighting the role of these complexes in catalyzing reactions (Liang et al., 2003). Additionally, studies on the electrochemically induced substitution of polythiophenes and polypyrrole have contributed to advancements in the development of conductive and electroactive materials (Qi et al., 1996).
Environmental Applications
Research has also focused on environmental applications, such as the degradation of chlorophenols using copper-doped titanium dioxide under visible light, presenting a method for the photocatalytic treatment of pollutants (Lin et al., 2018). This study offers insights into the development of more efficient and environmentally friendly approaches to water treatment and pollution remediation.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2,6-dichlorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2O/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6,10,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJBRPKLZHWHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=C(C=CC=C1Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



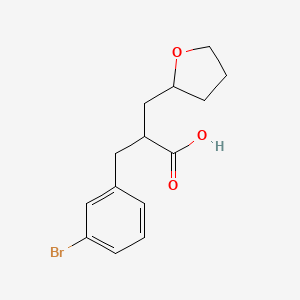
![(2-Methoxyethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B1528653.png)

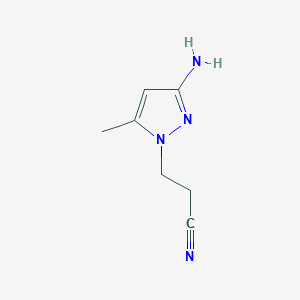
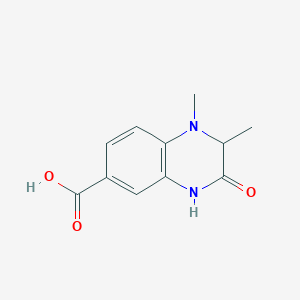


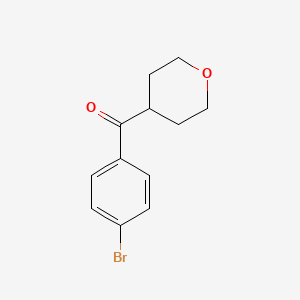
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)
